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Compound of Interest

Compound Name: Fentonium bromide

Cat. No.: B1672594

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fentonium bromide, a quaternary ammonium derivative of hyoscyamine, is a potent
anticholinergic agent with a multifaceted pharmacological profile. This document provides an
in-depth technical overview of the discovery, history, and core pharmacological characteristics
of Fentonium bromide. It includes a detailed account of its synthesis, mechanism of action,
and a summary of key preclinical and clinical findings. The information is intended to serve as a
comprehensive resource for researchers and professionals in the fields of pharmacology and
drug development.

Discovery and History

Fentonium bromide, also known by the synonyms FA-402 and Z-326, was first synthesized by
U. Teotino and D. Della Bella of Whitefin Holding.[1] The invention was protected by U.S.
Patent 3,356,682, filed on May 26, 1966, and subsequently granted on December 5, 1967.[1]
This patent laid the groundwork for its development as a therapeutic agent. Further chemical
and pharmacological studies by Teotino and Della Bella were published in Chimica
Therapeutica in 1968, providing the initial scientific characterization of the compound. Early
clinical investigations, such as those by Azzollini and colleagues in 1970, began to explore its
therapeutic potential.
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Chemical Properties and Synthesis

Chemical Name: [8-methyl-8-[2-0x0-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl]
3-hydroxy-2-phenylpropanoate;bromide[2]

Chemical Formula: C31H34BrNOa4[2]
Molecular Weight: 564.52 g/mol [2]

CAS Number: 5868-06-4

Property Value

Molecular Formula C31H34BrNOa4
Molecular Weight 564.52 g/mol

CAS Number 5868-06-4
Appearance White to off-white solid

Synthesis Protocol

The synthesis of Fentonium bromide, as described in the foundational patent literature,
involves the quaternization of a hyoscyamine derivative. The following is a generalized
experimental protocol based on the available information.

Experimental Protocol: Synthesis of Fentonium Bromide
o Starting Materials: Hyoscyamine and a suitable phenacyl bromide derivative.

e Reaction: The tertiary amine of the hyoscyamine is reacted with the phenacyl bromide
derivative in an appropriate solvent, such as acetone or acetonitrile.

o Conditions: The reaction is typically carried out at reflux temperature for several hours to
ensure complete quaternization.

 Purification: The resulting quaternary ammonium salt, Fentonium bromide, precipitates out
of the solution upon cooling or addition of a non-polar solvent. The crude product is then
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collected by filtration and purified by recrystallization from a suitable solvent system, such as
ethanol/ether, to yield the final product.

Pharmacological Profile

Fentonium bromide exhibits a complex mechanism of action, primarily functioning as an
anticholinergic agent by antagonizing muscarinic acetylcholine receptors. Additionally, it has
been reported to act as a nicotinic acetylcholine receptor antagonist and a potassium channel
opener.

Anticholinergic Activity (Muscarinic Receptor
Antagonism)

Fentonium bromide's primary therapeutic effects, including its antispasmodic and anti-
ulcerogenic properties, are attributed to its competitive antagonism of muscarinic acetylcholine
receptors. By blocking these receptors, it inhibits the effects of acetylcholine in the
parasympathetic nervous system.

Experimental Protocol: Muscarinic Receptor Binding Assay

A standard competitive radioligand binding assay can be used to determine the affinity of
Fentonium bromide for different muscarinic receptor subtypes (M1, M2, M3, etc.).

Preparation of Membranes: Cell membranes expressing the desired human muscarinic
receptor subtype are prepared.

» Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-
NMS), is used.

o Competition Assay: The cell membranes are incubated with a fixed concentration of the
radioligand and varying concentrations of Fentonium bromide.

» Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Detection: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.
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» Data Analysis: The concentration of Fentonium bromide that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is

then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic Receptor Antagonism
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Caption: Fentonium bromide blocks acetylcholine binding to muscarinic receptors.

Nicotinic Receptor Antagonism

Fentonium bromide has also been identified as an allosteric blocker of a12fye nicotinic
receptors. This action may contribute to its overall pharmacological effects, particularly at the
neuromuscular junction.

Experimental Protocol: Nicotinic Receptor Functional Assay

The antagonist activity of Fentonium bromide at nicotinic receptors can be assessed using a
functional assay, such as measuring agonist-induced ion flux.

o Cell Culture: Cells expressing the desired nicotinic receptor subtype are cultured.

o Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4
AM).

e Assay: The cells are pre-incubated with varying concentrations of Fentonium bromide
before being stimulated with a nicotinic agonist (e.g., nicotine or acetylcholine).

o Detection: The change in intracellular calcium concentration is measured using a
fluorescence plate reader.

o Data Analysis: The concentration of Fentonium bromide that inhibits 50% of the agonist-
induced response (IC50) is determined.

Logical Relationship: Nicotinic Receptor Antagonism
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Caption: Fentonium bromide's allosteric blockade of nicotinic receptors.

Potassium Channel Opening
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Fentonium bromide has been reported to be a potassium (K*)-channel opener. This
mechanism would lead to hyperpolarization of the cell membrane, making it less excitable and
contributing to its muscle relaxant effects. The specific subtypes of potassium channels

affected by Fentonium bromide require further elucidation.

Experimental Workflow: Investigating Potassium Channel Opening
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Caption: Workflow for studying Fentonium bromide's effect on K+ channels.

Preclinical and Clinical Studies
Preclinical Data

In animal models, Fentonium bromide has demonstrated significant anti-ulcerogenic and
antisecretory effects.

Animal
Study Type Dose Route Effect Reference
Model
_ Inhibition of
Gastric ) )
) Rat 1 mg/kg v gastric acid
Secretion )
secretion
Prevention of
stress-
Stress Ulcers  Rat 1 mg/kg IP )
induced
ulcers

Clinical Data

Clinical trials have primarily focused on the efficacy of Fentonium bromide in the treatment of
peptic ulcers and overactive bladder.

A multicenter, double-blind, randomized clinical trial investigated the efficacy of Fentonium

bromide in the treatment of duodenal ulcers. The study compared Fentonium bromide (4

tablets daily) to a placebo over a 4-week period in 105 patients (53 treated with Fentonium
bromide and 52 with placebo). The results showed a statistically significant improvement in
both subjective and objective measures for the Fentonium bromide group compared to the
placebo group.

Another double-blind trial evaluated the use of Fentonium bromide in treating incontinent
unstable bladder.
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While specific quantitative data from these early trials are not readily available in modern
databases, the published findings supported its clinical use for these indications.

Conclusion

Fentonium bromide is a well-established anticholinergic agent with a history of use in the
management of peptic ulcers and bladder instability. Its multifaceted mechanism of action,
involving antagonism of both muscarinic and nicotinic acetylcholine receptors, as well as
potential potassium channel opening activity, provides a basis for its therapeutic effects. This
technical guide summarizes the key historical, chemical, and pharmacological information on
Fentonium bromide, offering a valuable resource for further research and development in the
field of cholinergic pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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